Pharmacokinetic Superiority of L-3-Hydroxybutyrate Over D-3-Hydroxybutyrate Following Oral Administration
Following oral administration of racemic D,L-3-hydroxybutyrate salts to rats, the L-enantiomer achieved significantly higher systemic exposure than the D-enantiomer. At the highest dose group, the Cmax for L-3-HB was 1.98 mmol/L compared to 0.50 mmol/L for D-3-HB, a 3.96-fold difference. Similarly, the AUC was 479 min*mmol/L for L-3-HB versus 106 min*mmol/L for D-3-HB, a 4.52-fold difference [1]. This pattern was also observed in MADD patients, where L-3-HB concentrations were substantially higher [1].
| Evidence Dimension | Systemic Exposure (Cmax and AUC) |
|---|---|
| Target Compound Data | L-3-HB Cmax: 1.98 mmol/L; L-3-HB AUC: 479 min*mmol/L |
| Comparator Or Baseline | D-3-HB Cmax: 0.50 mmol/L; D-3-HB AUC: 106 min*mmol/L |
| Quantified Difference | Cmax: 3.96-fold higher; AUC: 4.52-fold higher for L-3-HB |
| Conditions | Rats administered 6317 mg/kg/day salt-free D,L-3-HB orally; blood samples analyzed via UPLC-MS/MS |
Why This Matters
This data demonstrates that the L-enantiomer achieves far greater systemic presence, which is critical for studies where high L-βHB concentrations are required for pharmacological or metabolic investigation.
- [1] van Rijt WJ, van Hove JLK, Vaz FM, Havinga R, Allersma DP, Zijp TR, et al. Enantiomer-specific pharmacokinetics of D,L-3-hydroxybutyrate: Implications for the treatment of multiple acyl-CoA dehydrogenase deficiency. J Inherit Metab Dis. 2021 Jul;44(4):926-938. View Source
